REACTION_CXSMILES
|
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].[O:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH2:8][CH2:7]1>CN(C)C=O>[O:6]1[C:10]2[CH:11]=[CH:12][C:13]([S:1]([Cl:5])(=[O:3])=[O:2])=[CH:14][C:9]=2[CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
|
O1CCC2=C1C=CC=C2
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 40° C.
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C. for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the resultant pink crystals collected by vacuum filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC2=C1C=CC(=C2)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |